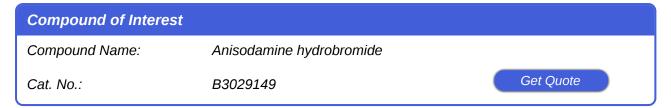


Anisodamine Hydrobromide in Septic Shock: A Comparative Analysis of Clinical Trial Outcomes

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For Researchers, Scientists, and Drug Development Professionals

Anisodamine hydrobromide, a derivative of the plant Anisodus tanguticus, has been investigated as a potential adjunctive therapy for septic shock, a life-threatening condition with high mortality. Its proposed mechanism of action involves modulation of the inflammatory response and improvement of microcirculation. This guide provides a comparative analysis of the available clinical trial data for Anisodamine hydrobromide versus placebo in the management of septic shock, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

Two key multicenter, randomized controlled trials (RCTs) have yielded conflicting results regarding the efficacy of **Anisodamine hydrobromide** in septic shock. The following tables summarize the primary and secondary outcomes from these studies.

Table 1: Patient Demographics and Baseline Characteristics



| Characteristic | Wu et al., 2023 (Anisodamine) | Wu et al., 2023 (Control) | Yu et al., 2021 (Anisodamine) | Yu et al., 2021 (Usual Care) |
|-----------------------------------|----------------------------------|------------------------------|----------------------------------|---------------------------------|
| Number of Patients | 203 | 201 | 181 | 174 |
| Age (years, mean ± SD) | 63.5 ± 15.8 | 64.2 ± 16.5 | 62.0 (IQR: 51.0- 72.0) | 64.0 (IQR: 54.0- 73.0) |
| Gender (Male, n (%)) | 125 (61.6%) | 120 (59.7%) | 119 (65.7%) | 115 (66.1%) |
| APACHE II Score (mean ± SD) | 25.3 ± 7.9 | 24.9 ± 7.6 | 26.0 (IQR: 20.0- 31.0) | 26.0 (IQR: 21.0- 31.0) |
| SOFA Score (mean ± SD) | 9.8 ± 3.5 | 9.5 ± 3.4 | 11.0 (IQR: 9.0- 13.0) | 11.0 (IQR: 9.0- 14.0) |
| Lactate (mmol/L, mean ± SD) | 6.1 ± 3.8 | 5.9 ± 3.7 | 5.8 (IQR: 3.5- 9.1) | 5.3 (IQR: 3.4- 8.1) |

SD: Standard Deviation, IQR: Interquartile Range

Table 2: Primary and Secondary Clinical Outcomes



| Outcome | Wu et al., 2023 (Anisoda mine) | Wu et al., 2023 (Control) | P-value | Yu et al., 2021 (Anisoda mine) | Yu et al., 2021 (Usual Care) | P-value |
|--|---|---------------------------------|---------|---|---------------------------------------|---------|
| 28-Day Mortality (%) | 26.1% | 35.8% | 0.035 | - | - | - |
| Hospital Mortality (%) | 28.1% | 38.3% | 0.023 | 30% | 36% | 0.348 |
| 7-Day Mortality (%) | 15.3% | 24.4% | 0.019 | - | - | - |
| Ventilator- Free Days at 28 Days (median, IQR) | - | - | - | 26.0 (8.5, 28) | 24.4 (5.9, 28) | 0.411 |
| Vasopress or-Free Days within 7 Days (mean ± SD) | 2.9 ± 2.8 | 2.3 ± 2.6 | 0.011 | - | - | - |
| ICU Length of Stay (days, median, IQR) | - | - | - | 5.8 (3.3, 11.2) | 5.6 (3.4, 9.8) | 0.617 |



| Hospital | | | | | | |
|------------------------------------|---------------------|---------------------|-------|---------------------|---------------------|-------|
| Length of Stay (days, median, IQR) | 12.0 (7.0, 21.0) | 11.0 (7.0, 19.0) | 0.281 | 13.9 (7.7, 20.8) | 10.8 (5.8, 16.7) | 0.348 |
| | | | | | | |

Experimental Protocols Wu et al., 2023: A Multicenter, Randomized Controlled Trial[1][2]

- Study Design: A prospective, multicenter, randomized controlled trial conducted in 16 hospitals in China.
- Patient Population: Adult patients (≥18 years) with septic shock as defined by the Sepsis-3 criteria.
- Intervention: The treatment group received **Anisodamine hydrobromide** (Ani HBr) in addition to conventional treatment. The control group received conventional treatment alone.
- Dosing: The protocol for Ani HBr administration was not explicitly detailed in the provided search results.
- Primary Endpoint: 28-day mortality.
- Secondary Endpoints: 7-day mortality, hospital mortality, hospital length of stay, and vasopressor-free days within 7 days.

Yu et al., 2021: A Multicenter, Open-Label, Randomized Controlled Trial[3][4]

- Study Design: A multicenter, open-label, randomized controlled trial.
- Patient Population: Adult patients with septic shock.
- Intervention: Patients were randomly assigned to receive either usual care or usual care plus Anisodamine.



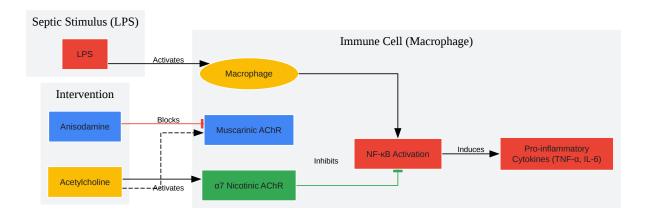
- Dosing: Anisodamine was administered at a dose of 0.1-0.5 mg per kilogram of body weight per hour, with the dose adjusted by clinicians based on the patient's shock status.
- Primary Endpoint: Death on hospital discharge.
- Secondary Endpoints: Ventilator-free days at 28 days, vasopressor-free days at 28 days, serum lactate levels, and Sequential Organ Failure Assessment (SOFA) score from days 0 to 6.

Signaling Pathways and Experimental Workflows

Anisodamine's therapeutic effects in septic shock are believed to be mediated through its influence on key inflammatory signaling pathways.

Cholinergic Anti-Inflammatory Pathway

Anisodamine, an antagonist of muscarinic acetylcholine receptors, is thought to redirect acetylcholine to activate the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR) on immune cells like macrophages. This activation inhibits the production of pro-inflammatory cytokines, a mechanism known as the cholinergic anti-inflammatory pathway.[1]



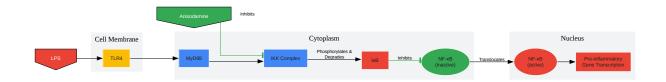
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Caption: Anisodamine blocks muscarinic receptors, enhancing acetylcholine's antiinflammatory effect via α 7nAChR.

NF-kB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In septic shock, the activation of NF-κB is a central event. Anisodamine has been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory cascade.[2]



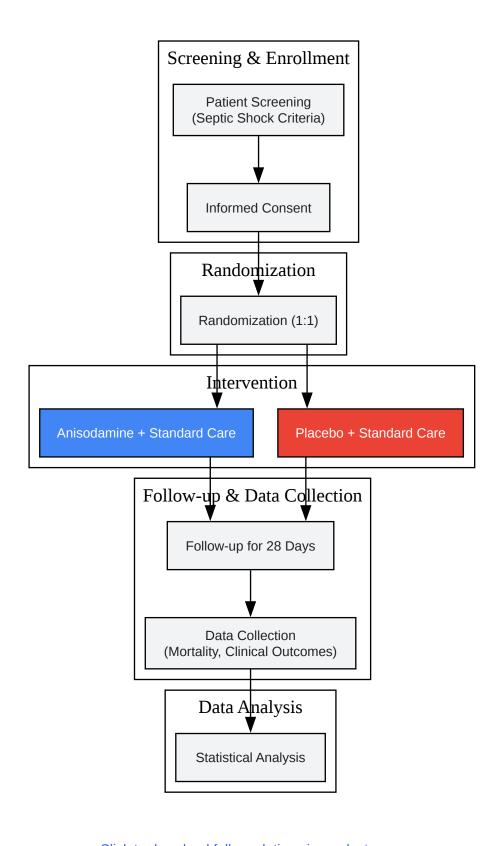
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Caption: Anisodamine inhibits the NF-κB pathway by targeting the IKK complex, reducing inflammation.

Experimental Workflow for a Typical Clinical Trial

The following diagram illustrates a generalized workflow for the clinical trials discussed.





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Caption: Generalized workflow of a randomized controlled trial for septic shock.



Conclusion

The clinical evidence for the efficacy of **Anisodamine hydrobromide** in septic shock remains inconclusive. While the 2023 trial by Wu et al. demonstrated a significant reduction in 28-day mortality, the 2021 trial by Yu et al. found no significant difference in hospital mortality.[3][4] These discrepancies may be attributable to differences in study design, patient populations, or dosing regimens. The potential for Anisodamine to modulate inflammatory pathways is a promising area for further research. Larger, more robust clinical trials are warranted to definitively establish the role, if any, of **Anisodamine hydrobromide** in the treatment of septic shock. Researchers and drug development professionals should critically evaluate the existing data and consider these conflicting findings in the design of future studies.

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